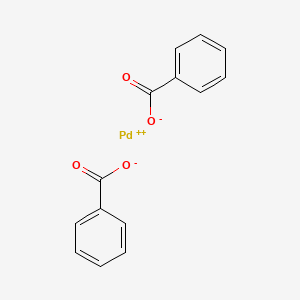

Palladium(II) benzoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

palladium(2+);dibenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Pd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDNHPPMQMZYJQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Elucidation of Palladium Ii Benzoate Complexes

Synthetic Methodologies for Palladium(II) Benzoate (B1203000)

The synthesis of palladium(II) benzoate can be approached through various routes, often involving precursor complexes that undergo ligand exchange or other transformations.

Palladium(II) carboxylate complexes are typically prepared through several general methods. One common approach is the reaction of palladium(II) acetate (B1210297) with a carboxylic acid, leading to the exchange of the acetate ligand for the desired carboxylate. This method is driven by the relative acidities and concentrations of the carboxylic acids. Another route involves the use of palladium(II) nitrate, which upon reaction with a carboxylic acid, can yield the corresponding palladium(II) carboxylate. mdpi.com Additionally, palladium(II) halides like palladium(II) chloride can serve as precursors, often requiring a base to facilitate the reaction with the carboxylic acid or its salt.

While general methods provide a framework, specific protocols have been developed to optimize the synthesis of this compound from different starting materials.

The synthesis of this compound from palladium(II) acetate is a common and convenient method. This process typically involves the direct reaction of palladium(II) acetate with benzoic acid. The acetate ligands are displaced by benzoate ligands in an equilibrium-driven process. To drive the reaction to completion, an excess of benzoic acid can be used, or the acetic acid byproduct can be removed from the reaction mixture. This ligand exchange is a versatile method for preparing various palladium(II) carboxylates. wikipedia.org

A study on palladium-catalyzed C-H functionalization highlights the importance of the choice of palladium(II) salt, noting that palladium(II) acetate is often more effective than other palladium sources for certain transformations, underscoring its utility as a precursor. orientjchem.org

Table 1: Synthesis of this compound from Palladium(II) Acetate

| Reactants | Solvent | Conditions | Product |

| Palladium(II) acetate, Benzoic acid | Acetic acid or an inert solvent | Heating | This compound |

This table represents a generalized protocol based on common ligand exchange reactions.

Palladium(II) dichloride is another readily available starting material for the synthesis of this compound. Due to the insolubility of palladium(II) dichloride in many common solvents, it is often converted to a more soluble intermediate first. For instance, it can be reacted with an alkali metal salt of benzoic acid, such as sodium benzoate, in a suitable solvent. The reaction proceeds via a metathesis reaction where the chloride ions are replaced by benzoate ions.

Alternatively, palladium(II) dichloride can be first converted to a more labile complex, such as bis(acetonitrile)palladium(II) dichloride or sodium tetrachloropalladate(II), to enhance its solubility and reactivity towards the benzoate source. commonorganicchemistry.comrsc.org

A general representation of the reaction is: PdCl₂ + 2 Na(C₆H₅COO) → Pd(C₆H₅COO)₂ + 2 NaCl

Table 2: Synthesis of this compound from Palladium(II) Dichloride

| Reactants | Solvent | Conditions | Product |

| Palladium(II) dichloride, Sodium benzoate | Water, Ethanol, or other polar solvents | Stirring at room or elevated temperature | This compound |

This table outlines a general approach for the synthesis from palladium(II) dichloride.

The principles of green chemistry aim to develop more environmentally benign chemical processes. In the context of palladium chemistry, this often involves the use of non-toxic solvents (like water or polyethylene (B3416737) glycol), renewable starting materials, and energy-efficient reaction conditions. semanticscholar.org While specific green synthesis protocols for pure this compound are not extensively detailed in the literature, the broader field of green synthesis of palladium nanoparticles offers insights. These methods often utilize plant extracts as both reducing and capping agents for palladium salts, including palladium(II) acetate and palladium(II) chloride. wikipedia.orgrsc.org

For the synthesis of this compound, a green approach could involve the use of water as a solvent, benzoic acid derived from a renewable source, and mild reaction temperatures. The synthesis of vinyl benzoate via transesterification catalyzed by a carbon-supported palladium catalyst represents an eco-friendly process that avoids the use of toxic mercury salts, showcasing a move towards greener catalytic systems involving palladium. researchgate.net

The formation of this compound is significantly influenced by various reaction parameters, including the choice of solvent, base, temperature, and the nature of the palladium precursor and ligands.

The choice of base is also critical, particularly when starting from palladium(II) chloride, as it is necessary to deprotonate the benzoic acid. Common bases include alkali metal carbonates and acetates. The temperature of the reaction can impact the rate of ligand exchange and the stability of the final product. Lower temperatures may lead to incomplete conversion, while excessively high temperatures could lead to decomposition of the complex. nih.gov

In palladium-catalyzed reactions, the nature of the carboxylate ligand itself can greatly influence the efficiency of the bond formation. The presence of additives and the specific palladium(II) salt used can also have a profound effect on the reaction outcome. orientjchem.org

Specific Protocols for this compound Preparation

Coordination Chemistry and Ligand Environment

The coordination chemistry of this compound is characterized by the versatile binding capabilities of the benzoate ligand and the common square planar geometry of the Pd(II) ion. The electronic and steric properties of ancillary ligands, particularly those with nitrogen and oxygen donor atoms, play a crucial role in modulating the final structure and reactivity of the resulting complexes.

One of the common coordination modes is the bidentate chelating form, where both oxygen atoms of the carboxylate group bind to a single palladium center, forming a stable four-membered ring. However, due to ring strain, this is less common than the bridging mode in dinuclear structures.

More frequently, benzoate ligands act as bridging ligands between two palladium centers. This is exemplified in dinuclear palladium(II) compounds of the formula Pd₂[(C₆H₄)PPh₂]₂[O₂CC₆H₅]₂, where the benzoate ligands bridge the two metal atoms. ucc.edu.gh This bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to different structural isomers and influencing the distance between the palladium centers.

The monodentate binding mode, where only one oxygen atom of the carboxylate group coordinates to the palladium ion, is also possible. This typically occurs when the coordination sphere of the palladium is sterically crowded by bulky ancillary ligands, leaving the other oxygen atom uncoordinated or involved in hydrogen bonding.

The flexibility of the carboxylate group allows it to bridge multiple metal centers, a key factor in the formation of coordination polymers. mdpi.com This diversity in binding is fundamental to the structural chemistry of this compound.

As a d⁸ metal ion, Palladium(II) predominantly forms four-coordinate complexes with a square planar geometry. This preference strongly dictates the structural arrangement of benzoate and other ancillary ligands around the central metal ion.

The vast majority of this compound complexes exhibit a square planar coordination environment. In this geometry, the palladium atom lies at the center of a square, with the four coordinating atoms from the ligands occupying the corners. This arrangement is energetically favorable for d⁸ metal ions as it maximizes the ligand field stabilization energy.

For instance, in mixed-ligand complexes containing N-donor ligands like bipyridine or phenanthroline alongside a benzoate (or a derivative like thiosalicylate), the palladium center adopts a square planar geometry with a N₂SO coordination sphere. researchgate.net Similarly, complexes with bidentate Schiff base ligands coordinate through phenolic oxygen and azomethine nitrogen atoms, resulting in a square planar structure. researchgate.net The bond angles around the palladium center in these complexes are typically close to the ideal 90° and 180°, confirming the planar arrangement. researchgate.netacs.org

| Complex Type | Ancillary Ligands | Coordination Sphere | Geometry | Reference |

| Mixed-Ligand Thiosalicylate | Bipyridine, Phenanthroline | N₂SO | Square Planar | researchgate.net |

| Mixed-Ligand Schiff Base | (E)-2-[(benzylimino)methyl]-6-methoxyphenol | N₂O₂ | Square Planar | researchgate.net |

| Mixed-Ligand Bis(oxazoline) | Bis(oxazoline), Chlorine, Methyl | N₂ClC | Square Planar | acs.org |

While ideal square planar geometry is most common, distortions are frequently observed. These deviations from planarity can arise from several factors, including steric hindrance between bulky ligands, constraints imposed by chelating ligands (bite angle), and crystal packing forces.

In some crystal structures, the geometry around the palladium atom is described as a slightly distorted square-planar arrangement. researchgate.net This can be quantified by the sum of the bond angles around the palladium center deviating from the ideal 360° or by the displacement of the palladium atom from the mean plane defined by the four donor atoms. acs.org For example, in ternary palladium(II) complexes with formamidine (B1211174) and oxalate (B1200264) ligands, the geometry is a distorted square planar structure with O-Pd-O and N-Pd-N bond angles ranging from 82.70-83.87° and 88.21-95.02°, respectively. nih.gov The extent of tetrahedral distortion in square planar complexes can be correlated with factors like the length of a diamine spacer in a chelating ligand. nih.gov

Ancillary ligands, which are any ligands in the complex other than the primary benzoate ligand, have a profound impact on the coordination geometry, stability, and chemical reactivity of this compound complexes. nih.gov The electronic (σ-donating, π-accepting) and steric properties of these co-ligands can fine-tune the properties of the metal center.

Nitrogen- and oxygen-donating ancillary ligands are commonly employed in the synthesis of mixed-ligand this compound complexes.

N-donor ligands , such as bipyridine, phenanthroline, and various amines and imines, are widely used. researchgate.netresearchgate.net These ligands are typically strong σ-donors and can stabilize the Palladium(II) center. In complexes like [Pd(tb)(bipy)] (where tb is a thiobenzoate derivative), the bidentate N,N-chelation from bipyridine helps to enforce the square planar geometry. researchgate.net The use of chiral N-donor ligands, such as bis(oxazolines), can create a chiral environment around the palladium center, which is crucial for asymmetric catalysis. acs.org The nature of the N-donor ligand dictates the choice of catalyst for specific reactions; for instance, bidentate N-donors are often preferred for the copolymerization of carbon monoxide with vinyl arenes. researchgate.net

O-donor ligands , including water, alcohols, ethers, and other carboxylates, also play a significant role. Water molecules can coordinate to the palladium center, completing the square planar coordination sphere, as seen in [Pb(2MeOBz)₂(H₂O)]n, a related metal benzoate complex. mdpi.com In some cases, O-donor functional groups are part of a larger chelating ligand, such as salicylaldehydes or Schiff bases, which coordinate in a bidentate manner through their carbonyl and deprotonated phenolato oxygen atoms. researchgate.netnih.gov The strength of the bond between palladium and the O-donor atom can vary significantly; for example, a phenolate (B1203915) donor is strongly bonded, whereas an ether donor can be labile, which can be exploited in catalytic cycles. ntu.edu.tw

The interplay between the benzoate ligand and these ancillary N- and O-donor ligands ultimately determines the precise geometry, stability, and suitability of the complex for applications in areas like catalysis. nih.govacs.org

| Ancillary Ligand Type | Examples | Role in Complex | Reference |

| N-Donor | Bipyridine, Phenanthroline | Stabilize Pd(II) center, enforce square planar geometry | researchgate.netresearchgate.net |

| Bis(oxazolines) | Create chiral environment for asymmetric catalysis | acs.org | |

| Formamidines | Act as bidentate N₂ donors in distorted square planar complexes | nih.gov | |

| O-Donor | Water, DMSO | Complete the coordination sphere | mdpi.com |

| Salicylaldehydes | Act as bidentate O,O-chelating ligands | nih.gov | |

| Phenolate, Ether (in PNO ligands) | Can be strongly bound (phenolate) or labile (ether) for catalytic applications | ntu.edu.tw |

Influence of Ancillary Ligands on Coordination Geometry and Reactivity

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the unambiguous structural elucidation of this compound complexes. Each technique provides unique information about the coordination environment of the palladium ion and the bonding within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of diamagnetic palladium(II) complexes in solution. ¹H, ¹³C, and ³¹P NMR are commonly employed.

¹H NMR spectroscopy is particularly useful for confirming the coordination of organic ligands. For example, the deprotonation of a ligand upon coordination can be observed by the disappearance of a specific proton signal, such as the -OH proton in salicylaldehyde (B1680747) ligands. mdpi.com The chemical shifts of ligand protons will also typically shift upon coordination to the palladium center. mdpi.com The stability of complexes in solution can be monitored over time by ¹H NMR, with the absence of signals from dissociated ligands indicating a stable complex. mdpi.com

³¹P{¹H} NMR is invaluable for characterizing complexes containing phosphine (B1218219) ligands. The chemical shift of the phosphorus signal provides information about the coordination environment. For instance, the ³¹P{¹H} NMR spectrum of a complex with a P,S-chelating phosphinecarbothioamide ligand shows a singlet, confirming the coordination of phosphorus. nih.gov Furthermore, variable-temperature ¹H NMR studies can be used to investigate dynamic processes in solution, such as isomerism or ligand exchange, which may involve the rupture and reformation of Pd-N bonds. nih.gov

Infrared (FT-IR) Spectroscopy for Ligand Coordination Modes

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for identifying the coordination modes of ligands, particularly those containing characteristic functional groups. The vibrational frequencies of these groups are sensitive to changes in bonding upon coordination to a metal center.

A key application in the study of benzoate complexes is the analysis of the carboxylate stretching frequencies. The disappearance of the broad O-H stretching band of the free carboxylic acid and the appearance of characteristic symmetric and asymmetric stretching bands of the carboxylate group (COO⁻) confirm the deprotonation and coordination of the benzoate ligand. mdpi.com The difference between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies (Δν) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

For other ancillary ligands, coordination is also evidenced by shifts in their vibrational bands. For example, a significant shift in the N-H stretching frequencies of a hydrazide ligand upon complexation suggests coordination through the amino group. researchgate.net Similarly, a shift in the C=N stretching frequency of a heterocyclic ligand indicates its coordination to the palladium ion. researchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of Pd-O and Pd-N bonds. researchgate.net

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Inference |

| ν(O-H) of carboxylic acid | ~3000 (broad) | Absent | Deprotonation and coordination of benzoate |

| ν(N-H) of hydrazide | 3185-3443 | Shifted by 22-102 cm⁻¹ | Coordination via amino group |

| ν(C=N) of heterocycle | 1596-1606 | Shifted to lower frequency | Coordination through heterocyclic nitrogen |

This table illustrates how changes in FT-IR vibrational frequencies are used to infer the coordination of different functional groups in palladium(II) complexes.

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy provides information about the electronic transitions within a palladium(II) complex and is particularly useful for characterizing the d-d transitions of the metal center and charge-transfer bands. Square-planar palladium(II) complexes are typically characterized by several d-d transitions. mdpi.com These transitions, which arise from the excitation of electrons between the d-orbitals of the palladium ion, are often observed in the visible region of the spectrum, although they can be weak and sometimes obscured by more intense charge-transfer bands. researchgate.netnaturalspublishing.com

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a critical analytical technique used to confirm the molecular weight and elucidate the fragmentation patterns of palladium(II) complexes. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of organometallic compounds like this compound. In ESI-MS, a solution of the complex is sprayed through a high-voltage needle, creating charged droplets from which ions of the analyte are generated and then analyzed by the mass spectrometer.

For palladium(II) complexes, ESI-MS spectra often show the presence of a sodiated molecule, [M + Na]⁺, which can be the most prominent ion observed. researchgate.net The fragmentation of these complexes under ESI-MS conditions provides valuable structural information. The specific fragmentation pathway is highly dependent on the type of ligands attached to the palladium center. researchgate.net For instance, studies on various palladium(II) halide complexes with quinolinylaminophosphonate ligands show that the fragmentation patterns differ significantly based on the coordination mode of the ligand. researchgate.net

In a typical analysis, the mass spectrum would be expected to show a peak or cluster of peaks corresponding to the molecular ion of the this compound complex. Due to the multiple stable isotopes of palladium, the molecular ion peak appears as a characteristic isotopic pattern, which can be compared to theoretical predictions to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to further investigate the structure by isolating a specific ion and inducing its fragmentation. The resulting daughter ions provide insights into the connectivity and stability of the complex. researchgate.netnih.gov For example, the fragmentation of mononuclear palladium complexes often involves the sequential loss of ligands or parts of the ligand structure. researchgate.net

Table 1: Representative Ion Fragments in ESI-MS of Palladium(II) Complexes

| Ion Type | General Formula | Description |

|---|---|---|

| Sodiated Molecule | [M + Na]⁺ | The intact complex associated with a sodium ion, often observed as the base peak. |

| Molecular Ion | [M]⁺ | The ionized intact complex. |

| Fragment Ion | [M - L]⁺ | The complex after the loss of a ligand (L). |

| Ligand Ion | [L + H]⁺ | The protonated free ligand. |

This table illustrates common ion types observed in the ESI-MS analysis of palladium(II) complexes. The exact m/z values would depend on the specific ligands (L) attached to the palladium center.

X-ray Crystallography for Solid-State Structures

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map can be constructed, from which the atomic positions are determined.

For palladium(II) complexes, X-ray crystallography consistently reveals a square planar geometry around the Pd(II) ion, which is characteristic of d⁸ metal centers. acs.orgnih.gov The benzoate ligands would typically coordinate to the palladium ion through the oxygen atoms of the carboxylate groups in a monodentate or bidentate bridging fashion. Structural studies of related palladium(II) carboxylate complexes have provided detailed insights into their solid-state structures. For example, the crystal structure of a dinuclear palladium(III) compound containing benzoate-like ligands revealed a Pd-Pd distance of 2.5212(10) Å and a distorted octahedral geometry around each palladium atom. ucc.edu.gh In other palladium(II) complexes involving mixed ligands, crystallography has been used to confirm the coordination of different ligands and the resulting molecular geometry. nih.govresearchgate.net The sum of the bond angles around the palladium atom in such square planar complexes is typically close to 360°. acs.org

Table 2: Illustrative Crystallographic Data for a Representative Palladium(II) Complex

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₂₄N₂O₄Pd |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234(5) |

| b (Å) | 15.9876(8) |

| c (Å) | 12.4567(6) |

| β (°) | 98.765(4) |

| Volume (ų) | 1990.1(2) |

| Z | 4 |

| Coordination Geometry | Slightly distorted square planar |

This table presents example data for a palladium(II) complex containing N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diamino ligands to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment. researchgate.net

Catalytic Applications of Palladium Ii Benzoate in Organic Transformations

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed reactions are fundamental to modern organic synthesis for constructing carbon-carbon bonds. diva-portal.org These reactions often rely on the generation of aryl-palladium intermediates, and the exploration of new precursors for these intermediates, such as carboxylic acids, is an area of active research. diva-portal.org

Decarboxylative cross-coupling reactions have emerged as a powerful tool in organic synthesis, offering an alternative to traditional methods that often require pre-functionalized starting materials. acs.org In these reactions, carboxylic acids or their salts are used as sources of organic groups, releasing carbon dioxide as a byproduct. acs.orgbeilstein-journals.org

The decarboxylative cross-coupling of sodium benzoates with chloroarenes to form biaryls can be achieved using a cooperative copper/palladium catalytic system. acs.org Density Functional Theory (DFT) studies on the reaction between potassium 2- and 4-fluorobenzoate (B1226621) with bromobenzene (B47551), catalyzed by a copper(I)/1,10-phenanthroline and an anionic monophosphine palladium complex, have provided insights into the reaction mechanism. acs.org These studies revealed that both the decarboxylation and the transmetalation steps can be rate-limiting. acs.org

A plausible catalytic cycle involves the following key steps:

Decarboxylation: The benzoate (B1203000) salt undergoes decarboxylation, often facilitated by a copper catalyst, to form an aryl-copper species.

Transmetalation: The aryl group is then transferred from copper to a palladium(II) complex.

Reductive Elimination: The resulting diaryl-palladium(II) intermediate undergoes reductive elimination to yield the biaryl product and a palladium(0) species.

Catalyst Regeneration: The palladium(0) is re-oxidized to palladium(II) to complete the catalytic cycle.

Experimental studies have shown that the choice of ligand is crucial for the efficiency of the reaction. The use of a bidentate, potentially bridging ligand designed to facilitate the formation of bimetallic intermediates has been shown to significantly lower the required reaction temperature. acs.org

| Reactants | Catalyst System | Product | Key Findings |

| Potassium 2-fluorobenzoate (B1215865) and bromobenzene | Copper(I)/1,10-phenanthroline and [Pd(PMe3)Br]− | 2-Fluorobiphenyl | Transmetalation has a comparably high barrier to decarboxylation. acs.org |

| Potassium 4-fluorobenzoate and bromobenzene | Copper(I)/1,10-phenanthroline and [Pd(PMe3)Br]− | 4-Fluorobiphenyl | The use of a bidentate ligand can lower the reaction temperature by 70 °C. acs.org |

In palladium-catalyzed decarboxylative couplings, the benzoate group serves as a precursor to an aryl-palladium intermediate. The decarboxylation step is often considered rate-determining. acs.org The nature of the benzoic acid substrate is critical; electron-deficient benzoic acids are often more reactive in these transformations. beilstein-journals.org For instance, in the decarboxylative Heck vinylation of 2-nitrobenzoates, the electron-withdrawing nitro group facilitates the decarboxylation process. beilstein-journals.org In contrast, electron-rich benzoic acids are generally less reactive. beilstein-journals.org

The proposed mechanism for the decarboxylative Heck reaction involves the initial decarboxylation of the benzoate to form an aryl-metal species, which then participates in the Heck coupling cycle. beilstein-journals.org

Palladium-catalyzed C-H activation has become a powerful strategy for the direct functionalization of unactivated C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. snnu.edu.cnnih.govnih.gov These reactions can proceed through various catalytic cycles, including Pd(II)/Pd(0) and Pd(II)/Pd(IV) pathways. snnu.edu.cnnih.gov The use of a directing group on the substrate can control the regioselectivity of the C-H activation, typically favoring the ortho position. nih.govrsc.org

The presence of a coordinating group on an aromatic ring can direct a palladium catalyst to a specific C-H bond, leading to selective functionalization. nih.govrsc.org Carboxylic acids and their derivatives are effective directing groups for ortho-C-H activation. nih.govresearchgate.net Palladium(II) catalysts can react with the carboxylate to form a palladacycle intermediate, which then undergoes further reaction. researchgate.net

A notable application is the palladium-catalyzed ortho-selective deuteration of benzoic acids, which proceeds through a palladacycle intermediate formed by weak coordination. nih.gov This demonstrates the ability to functionalize the ortho-position of benzoic acids under palladium catalysis.

| Substrate | Catalyst | Reagent | Product | Key Feature |

| Benzoic acids | Palladium catalyst | Deuterium (B1214612) source | ortho-Deuterated benzoic acids | Demonstrates superior reactivity of weakly coordinated palladacycles. nih.gov |

| Phenylacetic acids | Palladium catalyst | Deuterium source | ortho-Deuterated phenylacetic acids | Offers a catalytic route to ortho-deuterated compounds. nih.gov |

Palladium-catalyzed annulation reactions involving C-H activation are a powerful method for the synthesis of carbo- and heterocyclic compounds. acs.orgclockss.orgacs.org These reactions often involve a sequence of C-H activation and subsequent bond formation to construct a new ring system.

One example is the palladium(II)-catalyzed annulation of internal alkynes with methyl 2-boronobenzoate to produce 2,3-disubstituted indenones. acs.org This reaction is thought to proceed through transmetalation of the palladium(II) catalyst with the boronic acid, followed by alkyne insertion. The resulting alkenylpalladium(II) species then undergoes an intramolecular 1,2-addition to the ester group to form the indenone product. acs.org The choice of the palladium(II) counteranion and the ligand are critical for the success of this transformation. acs.org

Another strategy involves the palladium(II)-catalyzed oxidative [2+2] annulation of arylboronic acids with alkenes to synthesize benzocyclobutenes. dicp.ac.cn The proposed mechanism involves intermolecular carbopalladation, oxidation of the resulting alkylpalladium(II) to a transient alkylpalladium(IV) species, intramolecular C(sp²)-H activation, and finally C-C bond-forming reductive elimination from a five-membered palladacycle. dicp.ac.cn

| Reactants | Catalyst | Product | Proposed Key Steps |

| Internal alkynes and methyl 2-boronobenzoate | Pd(OAc)2(dppe) | 2,3-Disubstituted indenones | Transmetalation, alkyne insertion, intramolecular 1,2-addition. acs.org |

| Arylboronic acids and alkenes | Pd(II) catalyst with NFSI as oxidant | Benzocyclobutenes | Intermolecular carbopalladation, Pd(II) to Pd(IV) oxidation, intramolecular C-H activation, C-C reductive elimination. dicp.ac.cn |

Annulation Reactions

Arylation Reactions

Palladium-catalyzed direct ortho-arylation of free benzoic acids represents a significant advancement in C-H activation chemistry. acs.org Two distinct methods have been developed for this transformation. The first method utilizes aryl iodides as the coupling partner in the presence of a stoichiometric amount of silver acetate (B1210297), which acts as a halide scavenger, in acetic acid as the solvent. acs.org This approach is suitable for electron-rich to moderately electron-poor benzoic acids. acs.org

The second method employs aryl chlorides as the coupling partner, with cesium carbonate as the base and n-butyl-di-1-adamantylphosphine as the ligand in DMF. acs.org This latter method is more versatile, accommodating both electron-rich and electron-poor benzoic acids. acs.org The mechanism of these reactions can proceed through either a Pd(II)-Pd(IV) or a Pd(0)-Pd(II) catalytic cycle. acs.org In the Pd(II)-Pd(IV) pathway, cyclometallation is followed by oxidative addition of the aryl halide to a Pd(IV) intermediate, which then undergoes reductive elimination. acs.org In the Pd(0)-Pd(II) cycle, the active Pd(0) species is generated in situ, which then undergoes oxidative addition with the aryl halide. acs.org The choice of palladium precursor can influence the operative catalytic cycle. acs.org

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are a cornerstone of industrial and academic synthesis, providing efficient routes to carboxylic acids, esters, and amides from readily available starting materials and carbon monoxide (CO). rsc.orgnih.gov The carbonylation of aryl halides, such as iodobenzene (B50100), to produce esters like methyl benzoate has been extensively studied. oup.commdpi.com These reactions are often catalyzed by palladium complexes, including those formed in situ from palladium(II) precursors. oup.commdpi.com

The reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion into the aryl-palladium bond to form an acyl-palladium intermediate. oup.com Subsequent reaction with an alcohol, such as methanol (B129727), leads to the formation of the corresponding ester and regenerates the active palladium catalyst. oup.com The choice of base, such as potassium acetate or tertiary amines, can significantly influence the reaction rate and efficiency. oup.com While palladium(II) compounds are often used as pre-catalysts, the active catalytic species is generally considered to be a Pd(0) complex. oup.commdpi.com

Cycloaddition Reactions

Palladium-catalyzed cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic frameworks. stanford.edumdpi.com These reactions can be classified based on the number of atoms contributed by each component, such as [3+2], [4+3], and higher-order cycloadditions. stanford.edursc.org The palladium catalyst plays a crucial role in generating a reactive dipole that participates in the cycloaddition with an acceptor molecule. stanford.edu

For example, the palladium-catalyzed trimethylenemethane (TMM) cycloaddition is a well-established method for synthesizing five-membered rings. stanford.edu More recently, asymmetric higher-order cycloadditions, such as [10+2], [10+4], and [10+8], have been developed using palladium-containing 10π-cycloaddends. rsc.org These reactions allow for the rapid assembly of complex polycyclic systems with high enantioselectivity. rsc.org The leaving group on the cycloaddition precursor, such as benzoate or mesylate, can influence the reactivity and yield of the cycloadduct. stanford.edu

Ethylene (B1197577) Polymerization

Palladium(II) complexes, particularly those featuring phosphine-sulfonate ligands, have emerged as effective catalysts for ethylene polymerization and copolymerization with polar vinyl monomers. uchicago.eduuchicago.edu These catalysts can produce highly linear polyethylene (B3416737) and copolymers with polar functionalities incorporated into the polymer backbone. uchicago.edu The electronic asymmetry of the ligands is believed to be a key factor in the unique reactivity of these palladium(II) alkyl complexes. uchicago.edu

Neutral palladium(II) complexes are capable of polymerizing ethylene to polyethylene without the need for a co-catalyst or activator. acs.org The polymerization behavior, including the activity of the catalyst and the molecular weight of the resulting polymer, is influenced by factors such as the ligand structure and reaction temperature. uchicago.eduacs.org For instance, at elevated temperatures, the formation of polyethylene material is observed. acs.org Palladium-iminocarboxylate complexes have also been investigated as single-component catalytic systems for ethylene polymerization, leading to the formation of low-molecular-weight polyethylene. nih.gov

Carbon-Oxygen Bond Forming Reactions

Palladium-catalyzed reactions are pivotal for the formation of carbon-oxygen (C-O) bonds, a key step in the synthesis of esters and carbonates. While palladium(II) acetate is more commonly cited, the principles and reactivity are applicable to other palladium carboxylates like palladium(II) benzoate.

Palladium-catalyzed esterification, particularly the carbonylation of aryl halides, is a powerful method for synthesizing aryl esters. google.com These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of carbon monoxide (CO) gas and a palladium catalyst. google.com The process, known as alkoxycarbonylation, provides a direct route to valuable ester compounds from readily available precursors. google.com

Alternatively, formates can be used as surrogates for toxic and difficult-to-handle CO gas. mdpi.comcore.ac.uk In these reactions, a palladium catalyst facilitates the coupling of an organohalide with an aryl formate, which serves as the CO source, to produce esters. mdpi.comrsc.org This approach avoids the need for a high-pressure CO atmosphere, making the procedure more accessible. core.ac.uk Palladium(II) complexes are effective precatalysts that, in the presence of a suitable ligand and base, facilitate the catalytic cycle to afford the desired ester products in moderate to good yields. mdpi.comnagoya-u.ac.jp Sterically hindered substrates are often well-tolerated in these transformations. nagoya-u.ac.jpnih.gov

Table 1: Representative Palladium-Catalyzed Esterification of an Aryl Halide

| Entry | Aryl Halide | CO Source | Alcohol/Formate | Catalyst System | Product |

| 1 | Iodobenzene | Carbon Monoxide | Methanol | Pd(II) Precatalyst, Ligand, Base | Methyl Benzoate |

| 2 | 4-Bromotoluene | Phenyl Formate | - | PdCl₂(PhCN)₂, Xantphos, Et₃N | Phenyl 4-methylbenzoate |

Note: This table represents generalized palladium-catalyzed reactions. While this compound is a suitable precatalyst, specific examples in literature often use other Pd(II) sources like Pd(OAc)₂ or PdCl₂.

The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a significant goal in sustainable chemistry. One such transformation is the synthesis of cyclic carbonates from the reaction of epoxides and CO₂. researchgate.net This reaction is 100% atom-economical. researchgate.net

Research has shown that novel this compound-based Schiff base metal complexes are highly effective catalysts for this process. researchgate.net In one study, a four-coordinated square planar palladium complex derived from a benzoate-based Schiff base ligand was synthesized and characterized. researchgate.net This complex, when used as a catalyst with a co-catalyst, demonstrated excellent performance in the synthesis of cyclic carbonates. researchgate.net

The investigation highlighted the importance of reaction parameters such as temperature, CO₂ pressure, and the choice of co-catalyst on the reaction's efficiency. researchgate.net

Table 2: Catalytic Performance of a Pd(II) Benzoate-Based Complex in Cyclic Carbonate Synthesis

| Catalyst | Co-catalyst | Epoxide Substrate | Yield | Selectivity |

| L-Pd (benzoate-based Schiff base complex) | DMAP | Not Specified | 93.9% | 98.9% |

Data sourced from a study on novel Pd(II) benzoate-based Schiff base metal complexes. researchgate.net

Carbon-Phosphorus Bond Forming Reactions

The formation of carbon-phosphorus (C-P) bonds is essential for the synthesis of organophosphorus compounds, which have widespread applications as ligands, flame retardants, and pharmaceuticals. researchgate.net

The palladium-catalyzed cross-coupling of aryl halides with compounds containing a P-H bond, such as H-phosphonates and secondary phosphine (B1218219) oxides, is a cornerstone method for creating C(sp²)-P bonds. researchgate.netdiva-portal.orgorganic-chemistry.org This reaction, often referred to as the Hirao coupling, provides a direct route to arylphosphonates and related derivatives. diva-portal.org

Mechanistic studies have revealed that the nature of the anion associated with the palladium(II) precatalyst can have a profound impact on the reaction rate. Specifically, detailed investigations into the role of acetate have shown that it can act as a bidentate ligand for palladium, leading to a significant acceleration of both the ligand substitution and reductive elimination steps of the catalytic cycle. diva-portal.org This coordination mode results in a remarkable shortening of reaction times and allows for lower catalyst loadings. diva-portal.org

Table 3: Generalized Palladium-Catalyzed C(sp²)-P Cross-Coupling Reaction

| Reactant 1 (Aryl Halide) | Reactant 2 (Phosphorus Source) | Catalyst System | Product Type |

| Ar-X (X = I, Br, Cl) | HP(O)(OR)₂ | Pd(II) Precatalyst (e.g., Pd(II) benzoate), Ligand, Base | Arylphosphonate |

| Ar-X (X = I, Br, Cl) | HPR₂=O | Pd(II) Precatalyst (e.g., Pd(II) benzoate), Ligand, Base | Tertiary Phosphine Oxide |

Role of this compound as a Precatalyst or Active Catalyst

In most palladium-catalyzed cross-coupling reactions, the species introduced into the reaction vessel is a stable palladium(II) complex, which serves as a "precatalyst." nih.gov This air-stable compound is not the catalytically active species itself but is converted into the active form under the reaction conditions. nih.govresearchgate.net

The generally accepted mechanism for many palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. nih.gov this compound, like palladium(II) acetate, functions as a precatalyst that must first be reduced in situ to a catalytically active, coordinatively unsaturated palladium(0) species. researchgate.netreddit.com This reduction is a crucial activation step. researchgate.net

The reduction of the Pd(II) center can be accomplished by various components within the reaction mixture, such as phosphine ligands, amines (like triethylamine), or alcohols. reddit.combeilstein-journals.org Once generated, the highly reactive, low-coordinate Pd(0) complex can initiate the catalytic cycle, which typically begins with the oxidative addition of the aryl halide to the Pd(0) center. nih.govacs.org The use of stable Pd(II) precatalysts like this compound is a practical and reliable strategy, as it avoids the handling of often unstable and air-sensitive Pd(0) complexes while ensuring the efficient generation of the true active catalyst within the reaction flask. nih.gov

Catalyst Stability and Leaching

The efficacy and industrial viability of a catalyst are intrinsically linked to its stability and resistance to deactivation. For this compound and related palladium catalysts, a primary deactivation pathway involves the reduction of the active Pd(II) species to catalytically inactive or less active Pd(0) aggregates. diva-portal.org This reduction can be promoted by reactants, solvents, or additives in the reaction mixture. diva-portal.org For instance, in the cycloisomerization of acetylenic acids, a heterogeneous Pd(II) catalyst was observed to deactivate due to a triethylamine-promoted reduction to metallic palladium nanoparticles. diva-portal.org Interestingly, the activity of such deactivated catalysts can sometimes be restored by treatment with an oxidant like benzoquinone, which reoxidizes the Pd(0) species back to the active Pd(II) state. diva-portal.org

Leaching, the process where the palladium metal detaches from its support (in heterogeneous systems) or precipitates from the reaction mixture (in homogeneous systems), is another critical issue affecting catalyst performance and reusability. researchgate.netbeilstein-journals.org This phenomenon leads to a decay in catalytic activity over time and can result in contamination of the final product with trace amounts of the metal. beilstein-journals.org The stability against leaching is highly dependent on the catalyst's design, including the nature of the support and the ligands. For example, a study on a polymer monolith-supported palladium catalyst for Suzuki-Miyaura coupling showed no significant loss of activity over fifteen cycles, indicating minimal palladium leaching under the tested conditions. mdpi.com In contrast, a continuous flow Negishi reaction using an immobilized NHC-Pd complex showed a strong decay in activity after just 60 minutes, which was correlated with palladium leaching of up to 10 ppm. beilstein-journals.org Computational studies on palladium nanoparticles suggest that the rate of atom leaching is related to the particle size and the specific atomic arrangement on the nanoparticle surface, which in turn correlates with catalytic activity. rsc.org

Influence of Ligand Modifications on Catalytic Activity and Selectivity

The chemical environment around the palladium center, dictated by its ligands, is a crucial determinant of the catalyst's activity and selectivity. Modifications to both the primary benzoate ligand and other ancillary ligands can be used to fine-tune the catalyst's performance for specific organic transformations.

The electronic properties of the palladium catalyst can be modulated by introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of the benzoate ligand. These substituents alter the electron density at the palladium center, which influences its reactivity in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

In a study on the palladium(II)-mediated oxidation of 4-fluorobenzyl alcohol, the reaction was found to be promoted by more basic carboxylate ligands. nih.govnsf.gov This suggests that electron-donating groups on the benzoate ring, which increase the basicity of the carboxylate, enhance the catalytic activity for this specific transformation. A Brønsted plot for this reaction showed an excellent correlation (R² = 0.99) with a positive slope, confirming that more electron-rich carboxylates accelerate the reaction. nsf.gov Conversely, for other reactions, a more electrophilic palladium center, achieved with electron-withdrawing substituents, might be desirable to facilitate C-H activation or nucleophilic attack on a coordinated substrate. nih.govrsc.org For example, in Suzuki-Miyaura cross-coupling reactions, an increase in conversion was observed when an electron-withdrawing substituent was present on the aryl halide substrate, highlighting the complex interplay between the electronics of the ligand, substrate, and the catalytic cycle. rsc.org

Table 1: Effect of Benzoate Substituents on Catalytic Oxidation

This table illustrates the influence of electronic parameters of various carboxylate ligands, including substituted benzoates, on the rate of oxidation of 4-fluorobenzyl alcohol mediated by (bathocuproine)Pd(O₂CR)₂ complexes. The electronic effect is represented by the pKa of the corresponding carboxylic acid.

| Carboxylate Ligand (⁻O₂CR) | Substituent (R) | pKa of RCOOH (in DMSO) | Relative Rate | Comment |

|---|---|---|---|---|

| 4-Trifluoromethylbenzoate | 4-CF₃C₆H₄ | 10.1 | Slowest | Strong electron-withdrawing group decreases catalyst activity. |

| Benzoate | C₆H₅ | 11.0 | Intermediate | Baseline for comparison. |

| 4-tert-Butylbenzoate | 4-tBuC₆H₄ | 11.4 | Faster | Electron-donating group increases catalyst activity. |

| Acetate | CH₃ | 12.6 | Fastest | Strongly basic carboxylate significantly promotes the reaction. |

Data sourced from studies on palladium-mediated alcohol oxidation. nih.govnsf.gov

Ancillary ligands—those other than the benzoate group in a mixed-ligand complex—play a significant role in catalysis through steric effects. Bulky ligands can create a specific coordination environment around the palladium atom that favors certain reaction pathways or selectivities. nih.gov For instance, sterically demanding phosphine ligands are known to facilitate the reductive elimination step in cross-coupling reactions and promote the formation of catalytically active monoligated palladium(0) species. nih.gov In the context of palladium(II) catalysis, bulky ancillary ligands can control access of the substrate to the metal center, influencing regioselectivity in C-H functionalization reactions. nih.govrsc.org

However, the impact of steric hindrance can be context-dependent. In a study comparing the steric and electronic effects of carboxylate ligands (including benzoate, pivalate, and acetate) in the oxidation of 4-fluorobenzyl alcohol, the steric properties of the carboxylate were found to have a negligible role. nih.govnsf.gov The reaction rate showed a very poor correlation with the steric size of the carboxylate ligand (R² = 0.02), whereas it correlated strongly with the ligand's electronic properties. nih.govnsf.gov This indicates that for this particular system, the electronic influence of the carboxylate ligand is the dominant factor controlling catalytic activity.

Additives are often essential for achieving high efficiency in palladium-catalyzed reactions, and their roles can be complex and multifaceted.

D₂O (Deuterium Oxide): Deuterium oxide (D₂O) serves as a cost-effective and readily available source of deuterium for the isotopic labeling of organic molecules. nih.gov In palladium-catalyzed H/D exchange reactions, D₂O is the reagent that provides the deuterium atom. acs.org These transformations are valuable for mechanistic studies and for the synthesis of deuterated compounds used in pharmaceutical and metabolic research. researchgate.net The general process involves the palladium catalyst facilitating the cleavage of a C-H bond in the substrate and the subsequent incorporation of a deuterium atom from D₂O. nih.govresearchgate.net The efficiency and scope of these deuteration reactions are highly dependent on the palladium catalyst, ligands, and reaction conditions. nih.govacs.org

Mechanistic Investigations of Palladium Ii Benzoate Catalysis

Elucidation of Catalytic Cycles

The elucidation of the catalytic cycles involving palladium(II) benzoate (B1203000) often reveals a complex interplay between different oxidation states of palladium. While the classic Pd(0)/Pd(II) redox couple is frequently invoked, evidence for the involvement of higher oxidation states like Pd(IV) and the critical role of palladium-hydride species has expanded the mechanistic understanding of these transformations.

A significant number of palladium-catalyzed reactions are understood to proceed through a Pd(0)/Pd(II) redox cycle. caltech.edunih.gov In many instances, a Pd(II) precatalyst, such as palladium(II) acetate (B1210297) or benzoate, is reduced in situ to the active Pd(0) species, which then initiates the catalytic cycle. caltech.edu The cycle typically begins with the oxidative addition of a substrate to the Pd(0) center, forming a Pd(II) intermediate. acs.orgdiva-portal.org This is followed by steps such as transmetalation or migratory insertion, and the cycle is closed by a reductive elimination step that forms the final product and regenerates the catalytically active Pd(0) species. diva-portal.org The combination of a Pd(0) complex with benzoic acid can also lead to the formation of a Pd(II)-hydride complex, which is a key intermediate in certain catalytic sequences. rsc.org The entire process is a delicate balance of reversible and irreversible steps, with the facile switching between the d10 electron configuration of Pd(0) and the d8 configuration of Pd(II) being a cornerstone of its catalytic prowess. caltech.edu

Reductive elimination is a crucial, product-forming step in many catalytic cycles, involving the formation of a new bond between two ligands on the palladium center with a concurrent reduction of the metal's oxidation state, typically from Pd(II) to Pd(0). ucc.ieacs.org This step is often the final stage in cross-coupling reactions, leading to the desired C-C or C-heteroatom bonds. acs.org

The mechanism of reductive elimination from square-planar Pd(II) complexes can proceed through different pathways, primarily a direct, four-coordinate mechanism or a dissociative, three-coordinate mechanism. acs.org The dissociative pathway, which involves the initial loss of a ligand, generally has a lower activation energy. acs.org The rate and outcome of reductive elimination are influenced by several factors:

Electronic Effects : The electronic nature of both the ancillary ligands and the ligands undergoing elimination significantly impacts the reaction rate. In the formation of arylnitriles, aryl ligands with electron-donating substituents were found to accelerate reductive elimination, an effect attributed to the destabilization of the starting arylpalladium complex relative to the nitrile product. nih.gov Conversely, for C(sp³)–N bond formation, electron-withdrawing groups on the anilido ligand can accelerate the reaction. nih.gov

Steric Effects : Bulky ancillary ligands, such as tri-tert-butylphosphine (B79228) (t-Bu₃P), can favor a dissociative pathway by destabilizing the initial four-coordinate complex. acs.org

Ligand Chelation : The use of chelating ligands can alter the reductive elimination pathway. For instance, reductive elimination from a four-coordinate Pd(II) anilido complex with a flexible P,O-linker was faster than from an analogous complex with a more rigid linker, as the flexible linker allowed for full dissociation of the ether ligand during the process. nih.gov In other systems, reductive elimination is proposed to occur directly from a four-coordinate complex without prior ligand dissociation. nih.gov

Kinetic studies, such as the Hammett analysis of reductive elimination from complexes with substituted anilido ligands, have provided quantitative insight into these electronic effects. nih.gov

| Entry | Reacting Ligand (Anilido) | Rate Constant (k, 10⁻⁴ s⁻¹) at 55 °C |

| 1 | 4-CF₃-C₆H₄NH | 13.0 ± 0.7 |

| 2 | 4-Cl-C₆H₄NH | 4.9 ± 0.2 |

| 3 | 4-H-C₆H₄NH | 3.3 ± 0.1 |

| 4 | 4-Me-C₆H₄NH | 2.0 ± 0.1 |

| 5 | 4-OMe-C₆H₄NH | 1.10 ± 0.04 |

This table is based on data for the reductive elimination from (P,O-t-Bu)Pd(CH₂CMe₂Ph)(NHAr) complexes to form N-neopentylanilines. Adapted from reference nih.gov.

Oxidative addition is the fundamental step that initiates most cross-coupling catalytic cycles, involving the reaction of a low-valent metal complex, typically Pd(0), with an organic (pseudo)halide. acs.orgchemrxiv.org In this process, the palladium center is oxidized from Pd(0) to Pd(II) as the C-X bond of the substrate is cleaved and two new bonds, Pd-C and Pd-X, are formed. acs.org

The mechanism of oxidative addition of aryl halides is often depicted as a three-centered concerted process. chemrxiv.org However, depending on the substrate and ligands, a more polar, nucleophilic displacement mechanism can also operate. chemrxiv.org The reactivity in oxidative addition generally follows the trend Ar–I > Ar–Br > Ar–Cl, and the reaction is typically faster for electron-deficient aryl halides and electron-rich Pd(0) species. ucc.ie

Several factors are known to influence the oxidative addition step:

Ligand Properties : The steric and electronic nature of the ligands bound to the palladium center is critical. Electron-rich ligands increase the nucleophilicity of the Pd(0) center, promoting oxidative addition. caltech.edu The coordination number of the palladium complex also plays a key role; highly reactive, monoligated Pd(0) species have been proposed as the active catalyst in many reactions and have recently been isolated and characterized at low temperatures. chemrxiv.org

Halide Identity : The nature of the halide in the organic halide substrate significantly affects the reaction rate and mechanism. The interaction between the palladium center and the halide is a crucial aspect of the reaction. chemrxiv.org

Additives : The presence of additives can influence the formation of the active catalytic species and the oxidative addition process itself. chemrxiv.org

Computational and experimental studies have shown that the reaction often proceeds through the formation of a Pd(0)-alkene or Pd(0)-arene π-complex intermediate prior to the irreversible oxidative insertion step. acs.org

Autocatalysis is a phenomenon where a reaction product acts as a catalyst for the same reaction. chemguide.co.uk In the context of palladium catalysis, this can occur when a product coordinates to the metal center, forming a new, more active catalytic species. This leads to a characteristic reaction profile where the rate accelerates as the product concentration increases, before slowing down due to substrate depletion. chemguide.co.ukrsc.org

A notable example is the palladium-catalyzed enantioselective hydrosilylation of 1,3-diynes. Kinetic monitoring of this reaction revealed an initial slow phase, followed by a period of rapid acceleration, suggesting an autocatalytic process. rsc.org It was proposed that the chiral product, a Si-stereogenic enyne, coordinates to the palladium catalyst, displacing another ligand and forming a more active species for the crucial Si-H bond activation step. rsc.org This hypothesis was supported by experiments where the addition of the chiral product at the beginning of the reaction eliminated the induction period and significantly increased the initial reaction rate. rsc.org

| Entry | Additive (10 mol%) | Time (h) | Yield (%) |

| 1 | None | 1 | ~5 |

| 2 | None | 1.5 | ~10 |

| 3 | None | 2 | >40 |

| 4 | Chiral Product 3a | 1 | ~60 |

This table illustrates the accelerating effect of adding the chiral product 3a at the start of the Pd-catalyzed hydrosilylation, indicating an autocatalytic pathway. Adapted from reference rsc.org.

Another form of autocatalysis, termed "self-catalysis," has been described in the coordination-site exchange reactions of certain acetylacetonato palladium(II) complexes, where the nitrogen end of a carbon-bonded pyridine (B92270) ligand in the reacting species itself catalyzes the exchange. oup.com

While the Pd(0)/Pd(II) cycle is a common paradigm, a growing body of evidence suggests that some palladium-catalyzed reactions proceed via a Pd(II)/Pd(IV) catalytic cycle. nih.govnsf.govscispace.com This is particularly relevant for C-H functionalization and oxidation reactions. rsc.orgrsc.orgucl.ac.uk In this cycle, a Pd(II) intermediate undergoes oxidative addition with an oxidant or substrate to form a high-valent Pd(IV) species. scispace.comnih.gov This Pd(IV) intermediate then undergoes reductive elimination to form the product and regenerate the Pd(II) catalyst. rsc.orgnih.gov

The existence of Pd(IV) intermediates, once considered highly speculative, has been substantiated by computational studies, mechanistic experiments, and in some cases, the isolation and characterization of stable alkyl-Pd(IV) complexes. nsf.govscispace.comcam.ac.uk For example, the reaction of a Pd(II) acetate complex with 2-iodobenzoic acid was shown to afford a stable pair of isomeric Pd(IV) complexes. scispace.com These complexes were demonstrated to be competent precatalysts for a C-C coupling reaction, with experimental data suggesting the involvement of a Pd(II)/Pd(IV) cycle rather than a classical Pd(0)/Pd(II) pathway. scispace.com

The viability of a Pd(II)/Pd(IV) pathway is often dictated by the nature of the ligands, the substrate, and the oxidant. nsf.govnih.gov For instance, in the lactonization of aliphatic carboxylic acids, the combination of a mono-N-protected amino acid (MPAA) ligand and a TBHP oxidant was found to be critical for promoting a Pd(II)/Pd(IV) cycle, whereas using a pyridone ligand and O₂ as the oxidant for a benzylic C-H lactonization favored a Pd(II)/Pd(0) cycle. nsf.gov

| Reaction Type | Substrate/Reagent | Proposed Key Step | Reference |

| C-H Arylation | 2-Iodobenzoic Acid | Oxidative addition of Ar-I to Pd(II) | scispace.com |

| C-H Trifluoromethylation | 2-Phenylpyridine | Oxidative addition to form Pd(IV) species | rsc.org |

| C(sp³)-H Lactonization | Aliphatic Carboxylic Acid | Pd(II)/Pd(IV) oxidation by TBHP | nsf.gov |

| Alkene Diamination | Protected Aminoalkene | Oxidative addition of N-electrophile to alkyl-Pd(II) | nih.gov |

| Allylic Benzoyloxylation | Alkenes / Iodonium Salts | Formation of (η³-Allyl)palladium(IV) intermediate | researchgate.net |

This table summarizes selected reactions where a Pd(II)/Pd(IV) catalytic cycle involving a Pd(IV) intermediate has been proposed or evidenced.

Palladium-hydride species are crucial, albeit often elusive, intermediates in a wide array of catalytic reactions, including the Mizoroki-Heck reaction, alkene isomerization, carbonylation, and hydrogenation processes. rsc.organanikovlab.rucsic.esnih.gov These intermediates are typically formed through pathways such as the oxidative addition of H-donors (like silanes or benzoic acid) to Pd(0) or via β-hydride elimination from a palladium-alkyl species. rsc.orgrsc.org

In the context of catalysis involving palladium(II) benzoate, a key step can be the reaction of a Pd(0) species with benzoic acid to generate a palladium(II)-hydride complex, [HPd(O₂CPh)Lₙ]. rsc.org This intermediate can then participate in subsequent steps, such as the insertion of an alkene or alkyne, leading to the formation of a new palladium-alkyl or -vinyl species. rsc.orgnih.gov

The direct observation and characterization of palladium-hydride intermediates are challenging due to their high reactivity and low steady-state concentrations. rsc.org However, advanced techniques such as mass spectrometry and NMR spectroscopy, often combined with isotopic labeling and computational studies, have enabled their detection and structural investigation. rsc.organanikovlab.ru For example, palladium hydride complexes of the type [PdX₂H]⁻ have been detected by mass spectrometry as reactive intermediates in the Mizoroki-Heck reaction. ananikovlab.ru

The role of the oxidant can be critical in steering the reaction between a pathway involving palladium-hydride intermediates and other cycles. In the alkoxycarbonylation of styrene, it was shown that p-benzoquinone as an oxidant leads to a gradual decrease in pH, favoring the catalytic cycle dominated by palladium-hydride intermediates and yielding saturated ester products. nih.govnih.gov In contrast, using copper(II) acetate maintains a higher pH and facilitates the formation of alkoxy-palladium complexes, leading to unsaturated products. nih.govnih.gov

Carboxylate-Assisted C-H Activation Pathways

A pivotal step in many palladium-catalyzed functionalization reactions is the cleavage of a carbon-hydrogen (C-H) bond. The benzoate ligand, and carboxylates in general, play a crucial role in facilitating this process through a mechanism known as carboxylate-assisted C-H activation. This pathway is often described as a Concerted Metalation-Deprotonation (CMD) mechanism. thieme-connect.comwikipedia.org

Kinetic Studies and Reaction Rate Laws

Kinetic studies are fundamental to elucidating the mechanisms of catalytic reactions. By systematically varying the concentrations of reactants, catalysts, and additives and measuring the effect on the reaction rate, a rate law can be established. This mathematical expression provides critical information about the composition of the transition state of the rate-determining step.

Identifying the rate-limiting (or turnover-limiting) step is a primary goal of kinetic analysis, as it reveals the bottleneck of the catalytic cycle. In palladium-catalyzed reactions, various elementary steps can be rate-limiting depending on the specific reaction, substrates, and ligands.

Decarboxylation : In Pd-catalyzed decarboxylative cross-coupling reactions of potassium polyfluorobenzoates with aryl halides, kinetic and computational studies have shown that decarboxylation is the rate-limiting step. acs.org This is in contrast to similar copper-catalyzed systems where oxidative addition is rate-limiting. acs.org

Oxidative Addition : For some Suzuki-Miyaura reactions, kinetic measurements point to the oxidative addition of the aryl halide to the Pd(0) complex as the rate-determining step. uni-muenchen.de Interestingly, these studies suggest that the organozinc reagent can also be involved in this step. uni-muenchen.de

C-H Activation/Cyclopalladation : In certain ligand-directed C-H functionalization reactions, large primary kinetic isotope effects (KIE) and a zero-order dependence on the oxidant concentration indicate that the C-H activation step itself (cyclopalladation) is rate-limiting. nih.govnih.gov

Transmetalation : In other contexts, such as the oxidative C-H arylation of certain substrates, experimental data suggest that the transmetalation of the aryl group from an organoboron reagent to the palladacycle intermediate is the turnover-limiting step. nih.gov

β-Hydride Elimination : For processes like the oxidation of alcohols mediated by palladium(II) complexes, kinetic studies have identified rate-limiting β-hydride elimination from a palladium(II)-alkoxide intermediate. nsf.gov

This variety underscores the importance of empirical kinetic studies for each specific catalytic system involving this compound or its derivatives.

Hammett analysis is a powerful tool in physical organic chemistry used to investigate the electronic effects of substituents on reaction rates and mechanisms. By plotting the logarithm of the reaction rate constant (k) for a series of substituted substrates against the substituent's Hammett parameter (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ, rho), provides insight into the charge development in the transition state of the rate-determining step.

A negative ρ value indicates that a positive charge is building up (or a negative charge is diminishing) in the transition state, which is stabilized by electron-donating groups (EDGs).

A positive ρ value implies that a negative charge is building up (or a positive charge is diminishing), which is stabilized by electron-withdrawing groups (EWGs).

In the context of palladium catalysis, Hammett plots have been used to probe various mechanistic steps. For instance, in the C–Cl reductive elimination from dinuclear Pd(III) complexes, the reaction is accelerated by electron-withdrawing substituents on the benzo[h]quinolinyl ligand, yielding a positive ρ value of +1.46. nih.gov Conversely, for the oxidation of 4-substituted benzyl (B1604629) alcohols, the reaction is slightly faster with more electron-rich alcohols, resulting in a negative ρ value of -0.33. nsf.govnih.gov In some cases, a non-linear, V-shaped Hammett plot can be observed, indicating a change in the rate-determining step or mechanism as the electronic nature of the substituent is varied. acs.orgacs.org

| Reaction Studied | Substituent Location | ρ (rho) Value | Interpretation | Citation |

| C–Cl Reductive Elimination from dinuclear Pd(III) | Benzo[h]quinolinyl ligand | +1.46 | Negative charge buildup in the transition state; accelerated by EWGs. | nih.gov |

| C–C Reductive Elimination from dinuclear Pd(III) | Bridging 4-substituted benzoates | +0.71 | Negative charge buildup in the transition state; accelerated by EWGs. | nih.gov |

| (bc)Pd(OAc)₂-mediated oxidation of 4-substituted benzyl alcohols | Benzyl alcohol para-position | -0.33 | Positive charge buildup in the transition state; accelerated by EDGs. | nsf.govnih.gov |

The Eyring equation relates the rate constant of a reaction to temperature, allowing for the determination of the activation parameters: enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). An Eyring plot, a graph of ln(k/T) versus 1/T, yields a straight line from which these parameters can be calculated.

Enthalpy of Activation (ΔH‡) : Represents the energy barrier that must be overcome for the reaction to occur.

Entropy of Activation (ΔS‡) : Reflects the change in disorder in moving from the reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state (associative mechanism), while a positive ΔS‡ suggests a more disordered transition state (dissociative mechanism).

For example, in a study comparing palladium(II)-mediated oxidation of tert-butylhydroquinone (B1681946) and 4-fluorobenzyl alcohol, Eyring analysis was used to quantify the kinetic differences. The oxidation of the alcohol had a significantly higher free energy of activation (ΔG‡ = 23.1 kcal/mol) compared to the hydroquinone (B1673460) (ΔG‡ = 17.1 kcal/mol). nih.gov Highly negative ΔS‡ values observed in the dehydrogenation of alkenones on noble metal catalysts, including palladium, suggest highly ordered and constrained transition states. acs.org These parameters provide crucial evidence for proposed mechanisms, such as distinguishing between associative and dissociative ligand substitution pathways. diva-portal.org

| Reaction | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Interpretation of ΔS‡ | Citation |

| Dehydrogenation of Alkenone to Phenol on Pd/C | 65 (±3) | -108 (±7) | Highly ordered, constrained transition state. | acs.org |

| Ligand substitution on trans-PhPd(PPh₃)₂X | - | -17.2 cal/mol·K | Supports an associative character for the initial event. | diva-portal.org |

| Au-catalyzed decarboxylative coupling (for comparison) | - | Positive | Argues against decarboxylation being the turnover-limiting step. | nsf.gov |

Computational Chemistry Approaches (DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex catalytic mechanisms. DFT calculations allow for the exploration of reaction energy profiles, the characterization of transient intermediates, and the visualization of transition state geometries at a level of detail often inaccessible through experimental methods alone. acs.orgruhr-uni-bochum.denih.gov

DFT studies are widely used to model the entire catalytic cycle for palladium-catalyzed reactions. By calculating the geometries and energies of starting materials, intermediates, transition states, and products, a comprehensive energy profile for a proposed mechanism can be constructed. ruhr-uni-bochum.denih.gov

These models can:

Validate or challenge proposed mechanisms : DFT can compare the energetic feasibility of different potential pathways. For example, in the C-H functionalization of tertiary alkylamines, DFT calculations showed that both γ-C–H activation and β-H elimination proceed through CMD transition states, with the outcome dictated by amine conformation. acs.org

Identify the rate-determining step : The transition state with the highest free energy barrier in the calculated profile corresponds to the rate-determining step, which can then be compared with experimental kinetic data. acs.org

Explain selectivity : DFT can rationalize observed regio- or stereoselectivity by comparing the activation barriers for pathways leading to different products. For instance, calculations on the oxidative addition of benzyl benzoate to a Pd(0) complex showed that cleavage of the O–C(benzyl) bond via an SN2 pathway is both kinetically and thermodynamically preferred over other pathways. nih.gov

Visualize transition states : The calculated geometries of transition states provide a clear picture of bond-forming and bond-breaking events, such as the concerted nature of the CMD mechanism or the three-membered palladacycle in the oxidative addition to an ester. acs.orgnih.gov

The synergy between computational and experimental studies provides a powerful approach to unraveling the complex mechanisms of this compound catalysis, leading to a deeper understanding and facilitating the development of new and improved synthetic methods. ruhr-uni-bochum.de

Energy Profiles and Activation Barriers

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the energy landscapes of palladium-catalyzed reactions. These investigations provide insights into the thermodynamics and kinetics of individual elementary steps, helping to identify rate-determining steps and key intermediates.

For redox-relay Heck arylations, the activation free energy for the initial β-hydride elimination step is calculated to be around 6 kcal/mol. pkusz.edu.cn The subsequent steps in the "chain-walking" sequence are characterized by a smooth potential energy surface without high energy barriers, with the formation of a hydroxyalkyl-palladium species acting as a thermodynamic sink that drives the reaction forward. pkusz.edu.cn

The table below presents computed activation barriers for key steps in different palladium-catalyzed reactions.

| Reaction Type | Elementary Step | Substrate | Catalyst System | Computed Activation Barrier (kcal/mol) | Source |

| C-H Activation | C-H Activation | Benzene | Pd/Ac-Gly-OH/Pyridine | 21.6 | nih.gov |

| C-H Activation | CMD Transition State Formation | Benzene | Pd/Ac-Gly-OH/Pyridine | 4.8 | nih.gov |

| Redox-Relay Heck | β-Hydride Elimination | Alkenyl Alcohol | Pd-Oxazoline Ligand | 6.0 | pkusz.edu.cn |

| Redox-Relay Heck | Migratory Insertion | Alkenyl Alcohol | Pd-Oxazoline Ligand | 6.9 | pkusz.edu.cn |

| Vicinal Difunctionalization | Oxidative Addition | Aryl Iodide/Indole | Pd/C1-substituted NBE | <29.1 | uchicago.edu |

Elucidating Ligand Exchange and Coordination Dynamics

Ligand exchange and coordination are fundamental processes that dictate the reactivity and selectivity of palladium catalysts. The nature of the ligands coordinated to the palladium center influences its electronic properties and steric environment, thereby controlling the course of the catalytic cycle.

In many palladium-catalyzed reactions, the active catalytic species is a monoligated palladium complex, often in equilibrium with a more stable, less active di-ligated species. uni-muenchen.de For instance, in dual-ligand systems for C-H activation, the active species is a 1:1:1 complex of palladium, an N-acyl amino acid, and a pyridine-derived ligand. This active complex is in equilibrium with a 1:1:2 resting state. nih.govchemrxiv.org The dissociation of a ligand from the resting state is often a prerequisite for substrate coordination and subsequent catalytic turnover.

The coordination of anions, such as acetate, can significantly accelerate key mechanistic steps like ligand substitution and reductive elimination. diva-portal.org This acceleration is attributed to the ability of the acetate ion to act as a bidentate ligand, which alters the reaction mechanism compared to reactions involving halide-containing complexes. diva-portal.org

The dynamic interplay between different ligands and the palladium center is crucial for achieving high efficiency. In some cases, one ligand can modulate the selectivity of a reaction, allowing for different products to be obtained from the same starting material by simply changing the ligand. diva-portal.org Furthermore, the coordination of substrates and reagents to the palladium center is a key step that precedes bond-forming events. For example, in the redox-relay Heck reaction, the perpendicular coordination of a homoallylic alcohol to the Pd(II) species is a critical step in the catalytic cycle. pkusz.edu.cn

Theoretical Prediction of Reactivity and Selectivity

Theoretical and computational chemistry have become powerful tools for predicting the reactivity and selectivity of palladium-catalyzed reactions. By developing quantitative structure-reactivity models, it is possible to link simple molecular descriptors to the outcomes of complex catalytic processes. owlstown.netchemrxiv.orgrsc.org

One successful approach involves creating models for key elementary steps, such as oxidative addition, which is often rate-determining in cross-coupling reactions. chemrxiv.orgrsc.org These models can use parameters like electrostatic potential, steric factors, and bond strengths to predict the relative rates of reaction for a wide range of substrates. chemrxiv.org This allows for the rational selection of electrophiles and the prediction of site-selectivity in molecules with multiple reactive sites. chemrxiv.orgnih.gov

For example, in Pd/Norbornene (NBE) cooperative catalysis, an electrophile compatibility score (ECS) has been developed to rationally select electrophiles based on their orthogonal reactivity towards different palladium species in the catalytic cycle. nih.gov This predictive power is crucial for designing complex, multicomponent reactions.

Computational studies can also elucidate the origins of selectivity. In enantioselective reactions, calculations can predict the enantiomeric excess by comparing the energy barriers of the transition states leading to the different stereoisomers. pkusz.edu.cn In the redox-relay Heck arylation, M06 calculations predicted a ΔΔG‡ of 2.5 kcal/mol for the enantioselectivity, which was in quantitative agreement with experimental results. pkusz.edu.cn The origins of this selectivity were traced back to steric repulsion between substituents on the chiral ligand and the substrate. pkusz.edu.cn

The table below summarizes some examples of how theoretical predictions have been applied to understand and predict outcomes in palladium catalysis.

| Predicted Property | Method | Application | Key Findings | Source |

| Electrophile Compatibility | Electrophile Compatibility Score (ECS) | Pd/NBE Cooperative Catalysis | Rational selection of electrophiles based on orthogonal reactivity. | nih.gov |

| Reaction Rate | Quantitative Structure-Reactivity Model | Sonogashira Coupling | Prediction of rates for 410 different reactions based on molecular descriptors. | chemrxiv.org |

| Site-Selectivity | Quantitative Structure-Reactivity Model | Cross-Coupling of Multihalogenated Substrates | Successful prediction of reaction sites in complex molecules. | chemrxiv.org |

| Enantioselectivity | M06 Calculations | Redox-Relay Heck Arylation | Quantitative prediction of enantiomeric excess (ΔΔG‡ = 2.5 kcal/mol). | pkusz.edu.cn |

| Site Selectivity | M06 Calculations | Redox-Relay Heck Arylation | Prediction of site selectivity (ΔΔG‡ = 1 kcal/mol), controlled by remote electronic effects. | pkusz.edu.cn |

Experimental Mechanistic Probes

Deuterium (B1214612) Labeling Studies